

# Solubility of N-Allylbenzothiazolium Bromide in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: N-Allylbenzothiazolium Bromide

Cat. No.: B107839

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## Introduction

**N-Allylbenzothiazolium bromide** is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in organic synthesis.<sup>[1][2][3]</sup> Understanding the solubility of **N-Allylbenzothiazolium Bromide** in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This technical guide provides a comprehensive overview of the available knowledge on the solubility of **N-Allylbenzothiazolium Bromide**, detailed experimental protocols for solubility determination, and relevant workflow and pathway diagrams.

## Physicochemical Properties

| Property         | Value                                | Source                          |
|------------------|--------------------------------------|---------------------------------|
| Chemical Formula | C <sub>10</sub> H <sub>10</sub> BrNS | [1]                             |
| Molecular Weight | 256.16 g/mol                         | [1]                             |
| Appearance       | Likely a solid at room temperature   | Inferred from related compounds |
| CAS Number       | 16407-55-9                           | [1]                             |

## Solubility Data

Direct quantitative solubility data for **N-Allylbenzothiazolium Bromide** in a range of organic solvents is not readily available in published literature. However, based on the general solubility characteristics of related compounds such as benzothiazole and other quaternary ammonium salts, a qualitative assessment of its expected solubility can be made.

Qualitative Solubility Assessment:

| Solvent Class | Representative Solvents  | Expected Solubility | Rationale   |
|---------------|--|---------------------|---|
| Polar Protic  | Methanol, Ethanol  | High                | The polar nature of the solvent can solvate the ionic salt through hydrogen bonding and dipole-dipole interactions.   |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate    | The high dielectric constant and dipole moment of these solvents can effectively solvate the cation and anion of the salt.  |
| Halogenated   | Dichloromethane, Chloroform  | Moderate to Low     | These solvents have a moderate polarity and can exhibit some interaction with the organic part of the cation.   |
| Ethers        | Diethyl ether, Tetrahydrofuran (THF)                                 | Low to Insoluble    | Ethers are relatively nonpolar and are generally poor solvents for ionic salts. Some benzothiazolium salts have shown poor solubility in THF. <a href="#">[4]</a> |
| Hydrocarbons  | Hexane, Toluene  | Insoluble           | These nonpolar solvents are unable to overcome the lattice energy of the ionic salt.  |

Water

Moderate to High

As a bromide salt, it is expected to have some solubility in water.<sup>[4]</sup>

It is important to note that the presence of the allyl group and the benzothiazole ring will influence the overall solubility, and empirical determination is necessary for precise quantitative data.

## Experimental Protocols

To obtain quantitative solubility data for **N-Allylbenzothiazolium Bromide**, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of **N-Allylbenzothiazolium Bromide** in a selected organic solvent at a specific temperature.

Materials:

- **N-Allylbenzothiazolium Bromide** (pure solid)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

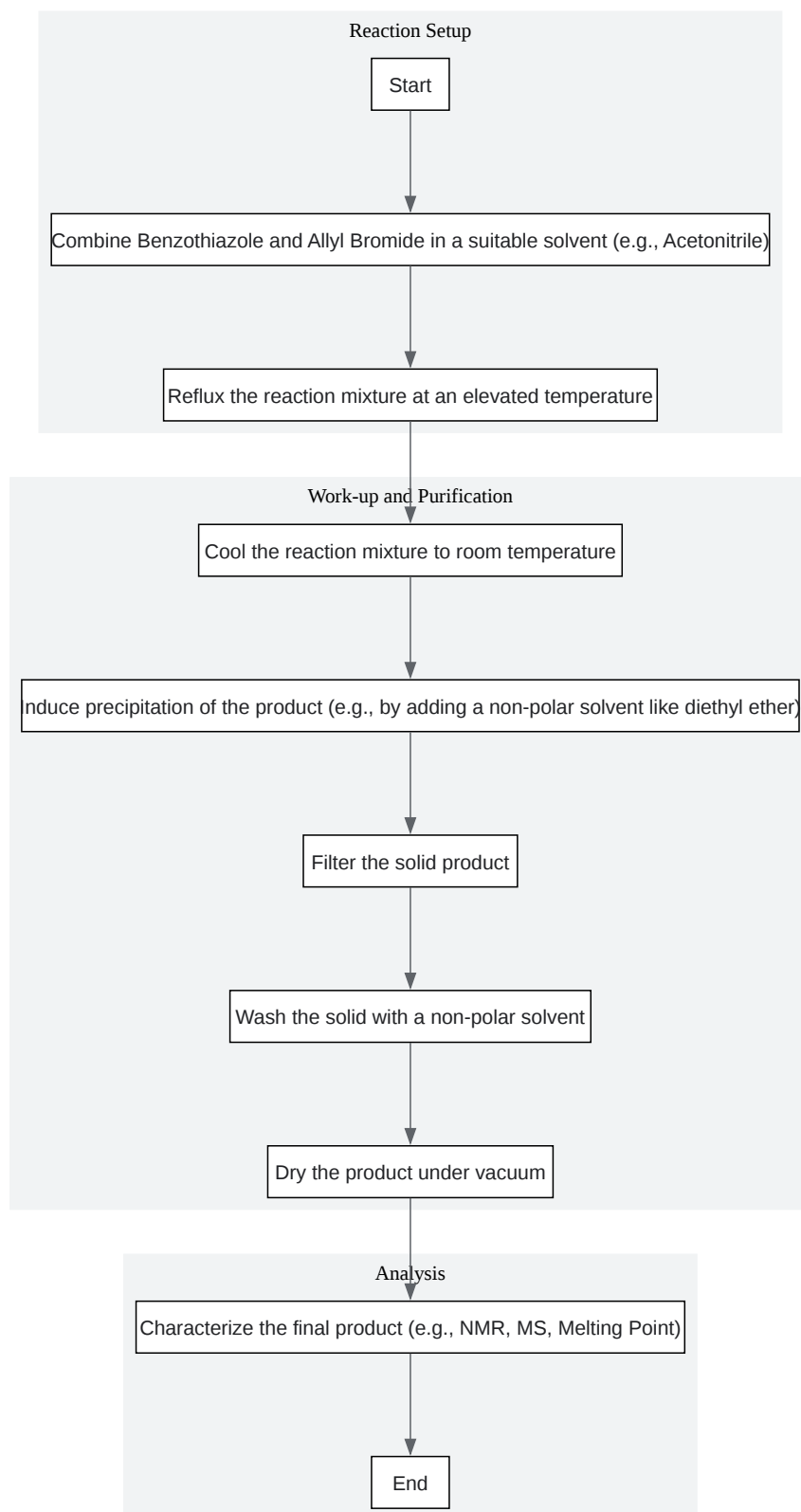
- Preparation of Saturated Solution:

- Add an excess amount of solid **N-Allylbenzothiazolium Bromide** to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure that equilibrium is reached.
- Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). Preliminary studies may be required to determine the optimal equilibration time.
- Sample Collection and Preparation:
  - After equilibration, allow the suspension to settle.
  - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the experimental temperature) to avoid precipitation.
  - To remove any undissolved solid particles, centrifuge the collected supernatant at a high speed.
- Analysis:
  - Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
  - Analyze the diluted solution using a validated HPLC method to determine the concentration of **N-Allylbenzothiazolium Bromide**. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
  - Calculate the concentration of **N-Allylbenzothiazolium Bromide** in the original saturated solution by taking into account the dilution factor.
  - Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

## Mandatory Visualizations

### Synthesis Workflow

The synthesis of **N-Allylbenzothiazolium Bromide** typically involves the quaternization of a benzothiazole derivative with an allyl halide. The following diagram illustrates a general experimental workflow for its synthesis.

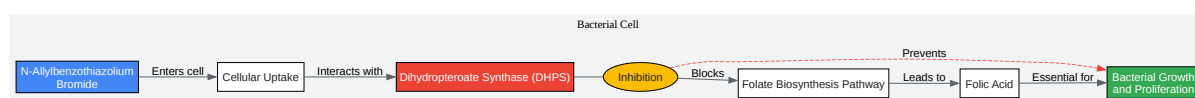


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Caption: General workflow for the synthesis of **N-Allylbenzothiazolium Bromide**.

## Potential Signaling Pathway in Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties.[5][6][7] While the specific mechanism of action for **N-Allylbenzothiazolium Bromide** is not well-documented, a plausible pathway involves the inhibition of essential bacterial enzymes. The following diagram illustrates a hypothetical signaling pathway based on the known antimicrobial activity of related benzothiazole compounds which are known to target enzymes like Dihydropteroate Synthase (DHPS) involved in folate biosynthesis.[5]



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Caption: Hypothetical mechanism of antimicrobial action for **N-Allylbenzothiazolium Bromide**.

## Conclusion

While quantitative solubility data for **N-Allylbenzothiazolium Bromide** in organic solvents is currently limited in the public domain, this guide provides a qualitative assessment based on the principles of chemical structure and polarity. For researchers and drug development professionals, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is a critical parameter for process development and formulation. The illustrative diagrams of the synthesis workflow and a potential antimicrobial signaling pathway provide a practical framework for the synthesis and further investigation of the biological activities of this compound. Further empirical studies are essential to establish a comprehensive quantitative solubility profile of **N-Allylbenzothiazolium Bromide**.

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